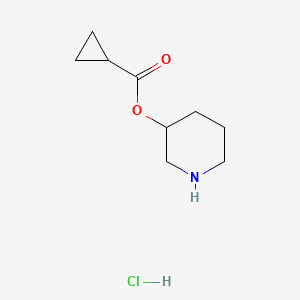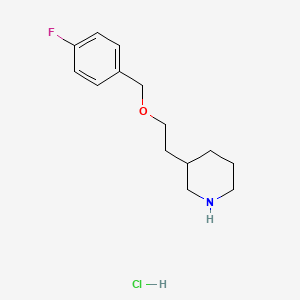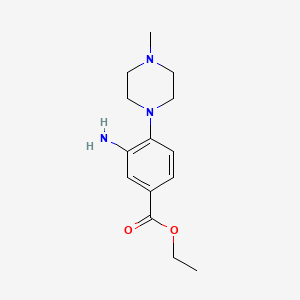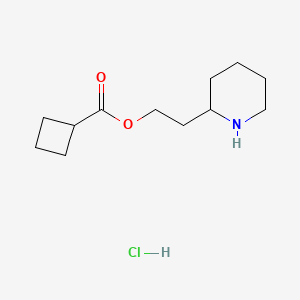![molecular formula C15H22ClNO2 B1397386 1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220031-38-8](/img/structure/B1397386.png)
1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Vue d'ensemble
Description
1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, also known as PEPA, is a chemical compound with the molecular formula C15H22ClNO2 . It has an average mass of 283.794 Da and a monoisotopic mass of 283.133911 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidinyl group attached to an ethoxyphenyl group via an ethoxy linker .Applications De Recherche Scientifique
Blood Platelet Aggregation Inhibition : A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit ADP-induced aggregation of blood platelets. This study suggests its potential in influencing blood platelet function (Grisar et al., 1976).
Selective Estrogen Receptor Modulator Properties : The compound has been studied in the context of selective estrogen receptor modulators (SERMs). A related compound, raloxifene, displays estrogen agonist-like actions on bone tissues and serum lipids while acting as an estrogen antagonist in breast and uterus (Palkowitz et al., 1997).
Antibacterial Activity : There's research on a related compound, 1-(4-(piperidin-1-yl)phenyl)ethanone, which has shown promising results in antibacterial activity. This indicates potential applications in combating bacterial infections (C. Merugu et al., 2010).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial species. This suggests its utility in antimicrobial applications (Dave et al., 2013).
Anti-Inflammatory Activity : Compounds structurally related to 1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride have shown promising results in in vivo anti-inflammatory studies. This indicates potential use in treating inflammation-related conditions (Singh et al., 2020).
Photoremovable Protecting Group for Carboxylic Acids : The related compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids, indicating applications in synthetic chemistry (Atemnkeng et al., 2003).
Antipsychotic Activity : Derivatives of this compound have been synthesized and evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. This points towards its potential use in psychiatric medication (Bhosale et al., 2014).
Propriétés
IUPAC Name |
1-[4-(2-piperidin-2-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)13-5-7-15(8-6-13)18-11-9-14-4-2-3-10-16-14;/h5-8,14,16H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWZRSADOKDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)


![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)
